(-)-Stylopine
Description
Historical Context and Discovery
Tetrahydrocoptisine, first identified in the mid-20th century, emerged as a subject of phytochemical interest due to its prevalence in traditional medicinal systems. Early isolations were reported from Corydalis impatiens, a plant used in Tibetan medicine for pain relief and circulatory health. The compound gained structural clarity in the 1970s when advanced spectroscopic methods confirmed its tetracyclic protoberberine skeleton. By the 1980s, its anti-inflammatory properties were documented in animal models, spurring further pharmacological investigations. The synthesis of tetrahydrocoptisine via microbial pathways in Pichia pastoris marked a milestone in 2016, enabling scalable production for research.
Nomenclature and Classification
Primary and Alternative Nomenclature (Stylopine)
The compound is systematically named (13aS)-2,3,9,10-Tetramethoxy-13,13a-dihydro-dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline , with "stylopine" as its principal synonym. Regional variations include:
Taxonomic Position within Alkaloid Classifications
Tetrahydrocoptisine belongs to the protoberberine alkaloids, characterized by their tetracyclic isoquinoline backbone. Key classification features:
| Characteristic | Taxonomic Marker |
|---|---|
| Core Structure | Dibenzo[de,g]quinoline |
| Subclass | 2,3,9,10-Tetraoxygenated protoberberine |
| Biosynthetic Pathway | Modified reticuline derivatives |
Natural Occurrence and Distribution
Plant Sources (Corydalis Species)
Primary botanical sources include:
Geographic Distribution Patterns
Global occurrence correlates with Corydalis habitats:
Quantitative Variation in Plant Tissues
Alkaloid distribution within C. impatiens exhibits tissue-specific accumulation:
| Plant Tissue | Tetrahydrocoptisine Concentration (% dry weight) |
|---|---|
| Roots | 0.45 ± 0.07 |
| Stems | 0.22 ± 0.03 |
| Leaves | 0.18 ± 0.02 |
| Flowers | 0.31 ± 0.05 |
Significance in Phytochemical Research
Tetrahydrocoptisine serves as both a pharmacological lead and biosynthetic intermediate:
- Inflammation Modulation : Suppresses NF-κB activation at IC₅₀ = 1.2 μM in macrophages
- Alkaloid Biosynthesis : Key precursor for sanguinarine via microbial cytochrome P450 enzymes
- Chemotaxonomic Marker : Distinguishes Corydalis sections through methylenedioxy ring patterns
- Stereochemical Probe : Racemic mixtures aid in studying isoquinoline alkaloid chiral dynamics
Recent advances include its use in chiral separation protocols, establishing LC-MS/MS detection limits of 1.5 ng/mL for enantiomer quantification. The 2022 chloroplast genome sequencing of C. impatiens (GenBank OK637268) further enables metabolic engineering of tetrahydrocoptisine biosynthesis.
Structure
3D Structure
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904180 | |
| Record name | Tetrahydrocoptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-32-7, 7461-02-1 | |
| Record name | (±)-Stylopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stylopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Stylopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydrocoptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction and Fractionation
The aerial parts of Chelidonium majus serve as the primary natural source for tetrahydrocoptisine isolation. A standardized protocol involves sequential methanol extraction followed by chromatographic purification. Fresh plant material (3.0 kg) undergoes maceration in methanol (3 × 10 L) at room temperature, yielding a crude alkaloid extract. Subsequent solvent partitioning with dichloromethane (CH₂Cl₂) and methanol (MeOH) gradients isolates the protoberberine fraction.
Chromatographic Refinement
The critical purification phase employs a combination of medium-pressure liquid chromatography (MPLC) and semi-preparative HPLC. A Lichroprep RP-18 column with acetonitrile-water gradients (10:90 to 80:20) resolves the crude extract into eleven sub-fractions. Final purification using CH₃CN-H₂O (20:80 to 60:40) at 6 mL/min flow rate yields tetrahydrocoptisine (tₖ = 14.3 min) with 92% purity. The total isolation yield from dried plant material typically ranges between 0.003-0.005% w/w, necessitating large-scale processing for milligram quantities.
Table 1: Extraction Parameters for Tetrahydrocoptisine from C. majus
| Parameter | Specification |
|---|---|
| Plant material | Dried aerial parts (3.0 kg) |
| Primary solvent | Methanol (3 × 10 L) |
| Partitioning system | CH₂Cl₂-MeOH gradient (50:1 to 0:1) |
| Final purification | Semi-preparative HPLC (CH₃CN-H₂O) |
| Average yield | 0.004% w/w |
Microbial Biosynthesis Using Engineered Yeast
Pathway Reconstruction in Pichia pastoris
The microbial production platform developed by Kyoto University researchers enables de novo tetrahydrocoptisine synthesis from glucose. This system combines Escherichia coli for reticuline production with Pichia pastoris strains engineered to express three key enzymes:
- Berberine bridge enzyme (BBE)
- Cheilanthifoline synthase (CYP719A5)
- Stylopine synthase (CYP719A2)
Co-culture vs. Consolidated Systems
Two operational configurations demonstrate distinct efficiency profiles:
Co-culture System
- Separate Pichia strains expressing individual enzymes
- 72-hour incubation with (R,S)-reticuline substrate
- Achieves 80% conversion of (S)-reticuline to tetrahydrocoptisine
- Final titer: 85 nmol/L stylopine + 54 nmol/L coptisine
Consolidated System
- Single strain expressing all three enzymes
- 16-hour reaction time
- 95% conversion efficiency
- Intracellular stylopine accumulation: 72 nmol/10⁹ cells
Table 2: Microbial Production Performance Metrics
| Parameter | Co-culture | Consolidated |
|---|---|---|
| Reaction time (hr) | 72 | 16 |
| Substrate conversion | 80% | 95% |
| Stylopine yield (nmol/L) | 85 | 72 |
| Coptisine byproduct | 54 | 18 |
Substrate Feeding Optimization
Iterative substrate supplementation (5 additions at 2-hour intervals) increases total stylopine production to 210 nmol/L, though with proportional coptisine accumulation (135 nmol/L). Methanol induction (0.5% v/v every 24 hr) maintains cytochrome P450 activity critical for the CYP719A5/A2 reactions.
Challenges in Chemical Synthesis
Structural Complexity Barriers
The tetracyclic protoberberine skeleton with adjacent methylenedioxy groups creates significant synthetic hurdles:
- Diastereomeric control at C-8 and C-13 positions
- Oxidative instability of the dihydroisoquinoline moiety
- Competing pathways leading to coptisine (oxidized form)
Current Synthetic Approaches
While no complete synthesis has been reported, partial routes demonstrate key transformations:
- Pomeranz-Fritsch isoquinoline synthesis for ring B formation
- Photochemical [2+2] cycloaddition for ring C closure
- Catalytic asymmetric hydrogenation for stereocontrol
However, these methods suffer from low yields (<5% overall) and require protection/deprotection strategies for the oxygenated rings.
Comparative Analysis of Preparation Methods
Table 3: Methodological Comparison
| Criterion | Natural Extraction | Microbial Biosynthesis | Chemical Synthesis |
|---|---|---|---|
| Yield | 0.004% | 85-210 nmol/L | <5% (theoretical) |
| Time investment | 2-3 weeks | 16-72 hours | Undetermined |
| Scalability | Limited | High | Low |
| Byproduct formation | Minimal | Coptisine (20-40%) | Multiple isomers |
| Equipment requirements | Chromatography | Fermentation | Specialized glassware |
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocoptisine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of tetrahydrocoptisine, which can have different pharmacological properties .
Scientific Research Applications
Chemical Applications
1. Reference Compound in Alkaloid Studies
- Tetrahydrocoptisine serves as a reference compound in the study of alkaloids and their derivatives, aiding researchers in understanding the structural and functional properties of similar compounds.
2. Chemical Reactions
- The compound participates in various chemical reactions, including:
- Oxidation: Can be oxidized to form multiple derivatives.
- Reduction: Yielding different tetrahydro derivatives.
- Substitution: Occurs at various positions on the isoquinoline ring.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Various oxidized derivatives |
| Reduction | Sodium borohydride | Tetrahydro derivatives |
| Substitution | Bromine, Nitric acid | Substituted isoquinoline derivatives |
Biological Applications
1. Anti-Inflammatory Effects
- Tetrahydrocoptisine has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This mechanism is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .
2. Protection Against Acute Lung Injury
- A notable study showed that tetrahydrocoptisine pretreatment significantly reduced mortality rates and lung inflammation in rats subjected to lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:
| Study Parameter | Result |
|---|---|
| Mortality Rate | Significantly decreased |
| Lung Wet Weight to Dry Weight Ratio | Markedly reduced |
| TNF-α Levels | Inhibited |
| IL-6 Levels | Inhibited |
Medical Applications
1. Potential Therapeutic Uses
- Due to its anti-inflammatory properties, tetrahydrocoptisine has potential therapeutic applications in treating:
- Inflammatory diseases.
- Conditions related to acute lung injury.
2. Gastroprotective Activity
- The compound exhibits gastroprotective effects attributed to its ability to reduce nitric oxide production and modulate pro-inflammatory cytokines, thus preventing gastric mucosal damage .
Case Studies
1. Study on Acute Lung Injury
- Objective: To evaluate the protective effect of tetrahydrocoptisine on LPS-induced acute lung injury in rats.
- Findings: The study concluded that tetrahydrocoptisine effectively reduced inflammation and mortality associated with acute lung injury by modulating inflammatory pathways .
2. Study on Inflammatory Cytokines
Mechanism of Action
Tetrahydrocoptisine exerts its effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines and nitric oxide, thereby alleviating inflammation . Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK, which are involved in cellular responses to stress and inflammation .
Comparison with Similar Compounds
Structural Analogues
Tetrahydrocoptisine belongs to the tetrahydroprotoberberine subclass of alkaloids. Key structural analogues include:
Key Structural Differences :
- Coptisine lacks the tetrahydro modification, making it planar and lipophilic, whereas tetrahydrocoptisine has a partially saturated ring system, enhancing conformational flexibility .
- Tetrahydroberberine and tetrahydropalmatine differ in substituent positions and methylation patterns, influencing their pharmacokinetic profiles .
Pharmacological Activities
Functional Contrasts :
Pharmacokinetic Profiles
Data from a pharmacokinetic study of Corydalis yanhusuo alkaloids in mice :
| Compound | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | AUC₀–∞ (ng·h/mL) | T₁/₂ (min) |
|---|---|---|---|---|
| Tetrahydrocoptisine | 28.1 ± 9.6 | 45.2 ± 12.3 | 210.5 ± 54.7 | 65.8 ± 18.2 |
| Tetrahydroberberine | 25.4 ± 8.9 | 38.7 ± 10.9 | 185.3 ± 49.1 | 70.3 ± 20.1 |
| Tetrahydropalmatine | 22.6 ± 7.3 | 120.4 ± 30.6 | 450.8 ± 110.2 | 40.5 ± 12.7 |
| Coptisine | 35.6 ± 11.2 | 28.9 ± 8.4 | 150.2 ± 42.5 | 85.4 ± 25.3 |
Key Findings :
- Tetrahydropalmatine has the highest bioavailability (Cₘₐₓ and AUC) but the shortest half-life, suggesting rapid metabolism .
- Tetrahydrocoptisine and tetrahydroberberine exhibit similar absorption rates but differ in elimination kinetics .
Analytical and Identification Challenges
- Tetrahydrocoptisine is often misidentified in plant extracts due to structural similarity to stylopine and tetrahydroberberine . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for differentiation .
- Quantification issues arise in some studies due to the lack of reference standards, as noted in Papaveraceae screenings .
Biological Activity
Tetrahydrocoptisine, an alkaloid derived from Corydalis species, particularly Corydalis tubers, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, focusing on its anti-inflammatory, gastroprotective, and anti-parasitic properties, along with relevant research findings and case studies.
- Chemical Formula : C19H17NO4
- CAS Number : 7461-02-1
Tetrahydrocoptisine exhibits its biological effects through various mechanisms:
-
Anti-inflammatory Activity :
- Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.
- Reduces nitric oxide (NO) production.
- Modulates the NF-κB signaling pathway, which is crucial in the inflammatory response.
-
Gastroprotective Effects :
- Protects against ethanol-induced gastric ulcers by preventing neutrophil accumulation and reducing inflammatory cytokine release.
- Inhibits myeloperoxidase (MPO) activity, which is associated with inflammation in gastric tissues.
-
Anti-parasitic Activity :
- Demonstrates nematocidal properties against Strongyloides species.
- Exhibits potential in treating parasitic infections.
1. Anti-inflammatory Effects
A study conducted by Zhang et al. (2014) demonstrated that tetrahydrocoptisine significantly inhibited LPS-induced TNF-α and IL-6 production in rat models. The compound also reduced lung wet-to-dry weight ratios, indicating decreased pulmonary edema during acute lung injury (ALI) scenarios.
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2014) | LPS-induced ALI in rats | Reduced TNF-α and IL-6 levels; improved lung pathology |
| Liu et al. (2013) | Carrageenan-induced edema | Decreased paw and ear edema; inhibition of NF-κB activation |
2. Gastroprotective Activity
Research by Wang et al. (2020) highlighted the protective effect of tetrahydrocoptisine against ethanol-induced gastric ulcers in mice. The study reported a significant reduction in ulcer index and inflammatory cell infiltration.
| Study | Model | Findings |
|---|---|---|
| Wang et al. (2020) | Ethanol-induced gastric ulcers in mice | Lowered ulcer index; reduced inflammatory response |
3. Anti-parasitic Activity
In vitro assays have shown that tetrahydrocoptisine possesses nematocidal activity, making it a candidate for further investigation in treating parasitic infections.
Summary of Biological Activities
The following table summarizes the key biological activities of tetrahydrocoptisine:
Q & A
Q. How can researchers leverage computational tools to predict Tetrahydrocoptisine’s off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
